molecular formula C14H15BrN2O5 B4003526 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-imidazole oxalate

1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-imidazole oxalate

Cat. No.: B4003526
M. Wt: 371.18 g/mol
InChI Key: MUHFAWGFOQBWHP-UHFFFAOYSA-N
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Description

1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C14H15BrN2O5 and its molecular weight is 371.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.01643 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Imidazole derivatives, including those with bromo- and methylphenoxy substituents, play a significant role in chemical synthesis. For instance, the reaction of azoles with ethyl bromopyruvate oxime demonstrates the versatility of imidazole compounds in N-alkylation processes, which are foundational in creating a variety of chemically and pharmacologically significant structures (Gilchrist, Stretch, & Chrystal, 1987).

Pharmacological Applications

Imidazole-based compounds have been synthesized and evaluated for their biological activities, particularly as ligands for the estrogen receptor and as inhibitors of cyclooxygenase enzymes. These findings suggest potential applications in designing drugs targeting hormone-responsive cancers and inflammatory diseases (Wiglenda et al., 2005).

Catalysis and Material Science

Imidazole derivatives have also been investigated for their role in catalysis and material science. The synthesis of (phenoxyimidazolyl-salicylaldimine)iron complexes, for instance, illustrates the utility of imidazole-based ligands in developing iron-catalyzed reactions, including ethylene oligomerization and polymerization, showcasing their potential in industrial chemistry and material synthesis (Yankey et al., 2014).

Inhibition of Neuronal Nitric Oxide Synthase

1-[(Aryloxy)alkyl]-1H-imidazoles, a category to which our compound of interest may relate, have shown inhibitory activity against neuronal nitric oxide synthase, suggesting potential for the development of therapeutics targeting neuronal signaling pathways (Salerno et al., 1999).

Antioxidant and Environmental Impact Studies

Research on the antioxidant status of freshwater fish exposed to imidazolium bromide ionic liquids, which share structural similarities with the specified compound, underscores the importance of understanding the environmental and biological impacts of such chemicals. These studies contribute to the assessment of ecological safety and potential toxicological effects of imidazole derivatives (Wang et al., 2014).

Properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O.C2H2O4/c1-10-8-11(13)2-3-12(10)16-7-6-15-5-4-14-9-15;3-1(4)2(5)6/h2-5,8-9H,6-7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHFAWGFOQBWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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